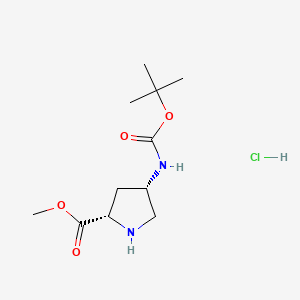
Isoswinholide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoswinholide A is a dimeric macrolide compound isolated from the marine sponge Theonella swinhoei
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoswinholide A involves complex polyketide biosynthesis pathways. It is produced by the marine sponge Theonella swinhoei, and its biosynthesis is believed to involve symbiotic bacteria . The swinholide biosynthesis gene cluster has been identified in the terrestrial cyanobacterium Nostoc sp. strain UHCC 0450, which shares similarities with the biosynthesis pathways of other macrolides .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining sufficient quantities from natural sources. Advances in synthetic biology and genetic engineering may offer potential solutions for large-scale production by harnessing the biosynthetic pathways of cyanobacteria and other microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions: Isoswinholide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. The reaction conditions often require precise control of temperature, pH, and solvent composition to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are studied for their enhanced cytotoxicity and potential therapeutic applications .
Applications De Recherche Scientifique
Isoswinholide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent cytotoxic properties make it a valuable compound for cancer research, where it is used to study the mechanisms of cell death and to develop new anticancer drugs . Additionally, this compound is used in studies of the actin cytoskeleton, as it disrupts actin filaments and provides insights into cellular processes .
Mécanisme D'action
Isoswinholide A exerts its effects by binding to actin and disrupting the actin cytoskeleton. This disruption leads to the stabilization of actin dimers and the severing of actin filaments, ultimately causing cytotoxicity in cancer cells . The molecular targets of this compound include actin monomers and filaments, and its mechanism of action involves the inhibition of actin polymerization and the promotion of actin depolymerization .
Comparaison Avec Des Composés Similaires
Isoswinholide A is similar to other macrolides such as swinholide A, swinholide B, and swinholide C, which are also isolated from marine sponges . These compounds share structural similarities, including large macrocyclic lactone rings and potent cytotoxic properties. this compound is unique in its specific structural modifications and its distinct mechanism of action .
List of Similar Compounds:- Swinholide A
- Swinholide B
- Swinholide C
- Misakinolide
- Scytophycin
- Tolytocin
- Luminaolide
Propriétés
Numéro CAS |
132923-57-0 |
|---|---|
Formule moléculaire |
C77H130O20 |
Poids moléculaire |
1375.85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)









